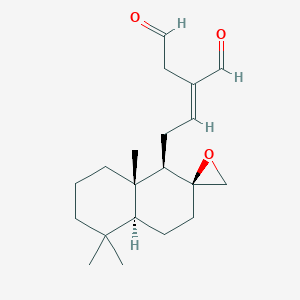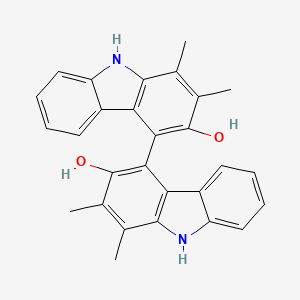
Aframodial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of labdane diterpenoids, which are naturally occurring compounds found in various plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aframodial typically involves multiple steps, starting from readily available natural precursors. One common approach is the oxidation of labdane diterpenes to introduce the epoxide and aldehyde functionalities. The reaction conditions often involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation and pyridinium chlorochromate (PCC) for oxidation to aldehydes.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources followed by chemical modification. The extraction process typically includes solvent extraction and purification steps to isolate the labdane diterpenes, which are then subjected to chemical reactions to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Aframodial undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can open the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Aframodial has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Aframodial involves its interaction with specific molecular targets and pathways. The epoxide ring and aldehyde groups can react with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate enzyme activities, signaling pathways, and cellular functions, contributing to the compound’s biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- (8S,12E)-8,20-Epoxylabd-12-ene-15,16-diol
- Aframodial
Uniqueness
This compound is unique due to its specific combination of an epoxide ring and aldehyde groups, which confer distinct chemical reactivity and biological activities. Compared to similar compounds, it offers a unique set of properties that make it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H30O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(2E)-2-[2-[(1R,2S,4aS,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial |
InChI |
InChI=1S/C20H30O3/c1-18(2)9-4-10-19(3)16(18)7-11-20(14-23-20)17(19)6-5-15(13-22)8-12-21/h5,12-13,16-17H,4,6-11,14H2,1-3H3/b15-5+/t16-,17+,19-,20+/m0/s1 |
Clave InChI |
ZAWCPGMKVKTLKI-NOFOYWHNSA-N |
SMILES isomérico |
C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C/C=C(\CC=O)/C=O)CO3)(C)C |
SMILES canónico |
CC1(CCCC2(C1CCC3(C2CC=C(CC=O)C=O)CO3)C)C |
Sinónimos |
8,17-epoxylabd-12-ene-15,16-dial 8,17-epoxylabd-12-ene-15,16-dial, (1R-(1alpha(E),2alpha,4abeta,8aalpha))-isomer aframodial ZT-dial |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B1257435.png)
![6,7-Dihydro-5-(((2-hydroxy-3-phenoxycyclopentyl)amino)methyl)-2-methylbenzo[B]thiophen-4(5H)-one](/img/structure/B1257437.png)


![(1S,3R,4R,6S,8S,9S,10S,13R,14R,16R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B1257443.png)
![2-(11-Oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)acetohydrazide](/img/structure/B1257444.png)




![(2S,3R,4S,5S)-2-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B1257454.png)
![(E)-4-[(2S,3R,4S,6S)-6-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6S)-6-[(2S,3R,4S,6R)-6-[[(1R,10S,12S,13R,21R,22S,23S,24S)-23-(dimethylamino)-4,8,12,22-tetrahydroxy-24-[(2S,4S,5S,6S)-4-hydroxy-5-[(2R,4R,5R,6S)-5-[(2S,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-10-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1257455.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1257458.png)

